N-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that demonstrates intriguing pharmacological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 1-(2,4,6-trimethylphenylsulfonamido)-2,3-dihydro-1H-indene:
Starting Materials: 2,4,6-trimethylbenzenesulfonyl chloride, indan-2-ol.
Reaction Conditions: The reaction typically involves the activation of 2,4,6-trimethylbenzenesulfonyl chloride using a base (such as pyridine) followed by nucleophilic substitution with indan-2-ol.
Temperature and Time: The reaction can proceed at ambient temperature over several hours to ensure completion.
Step 2: Resolution of Racemic Mixture:
The racemic mixture is subjected to chiral resolution techniques to obtain the desired enantiomer, (1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl.
Industrial Production Methods:
Industrial synthesis of this compound may involve optimized versions of the aforementioned synthetic routes, employing advanced techniques such as continuous flow chemistry for large-scale production. Precise control over reaction parameters, coupled with high-throughput screening, ensures yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation:
Common Reagents and Conditions: Oxidizing agents like KMnO₄ or CrO₃, typically in acidic medium.
Major Products: Conversion of hydroxyl groups to ketone or carboxyl functional groups.
Reduction:
Common Reagents and Conditions: Reducing agents like NaBH₄ or LiAlH₄.
Major Products: Reduction of sulfonamide to corresponding amines.
Substitution:
Common Reagents and Conditions: Electrophiles in the presence of base.
Major Products: Substituted derivatives on the benzenesulfonamide group.
Scientific Research Applications
N-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-2,4,6-trimethylbenzenesulfonamide has diverse applications across various scientific domains:
Chemistry:
Utilized as a chiral auxiliary in asymmetric synthesis.
Investigated for potential catalytic properties in organic reactions.
Biology:
Explored for its enzyme inhibition properties, particularly targeting proteases.
Medicine:
Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer activities.
Industry:
Application in the development of novel materials with specific functionalities due to its unique structural features.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets and Pathways:
Interacts with specific enzymes, modulating their activity.
Affects signaling pathways related to cellular growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds and Their Uniqueness:
N-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-benzenesulfonamide:
Lacks the trimethyl groups, leading to differing solubility and bioactivity profiles.
N-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-naphthalenesulfonamide:
Contains a naphthalene moiety, resulting in enhanced binding affinity to certain targets.
Conclusion:
N-((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-2,4,6-trimethylbenzenesulfonamide stands out due to its distinctive structural properties, making it a valuable compound for research and application in various scientific fields. Its ability to undergo diverse chemical reactions and its potential in therapeutic settings highlight its significance.
Properties
IUPAC Name |
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-11-8-12(2)18(13(3)9-11)23(21,22)19-17-15-7-5-4-6-14(15)10-16(17)20/h4-9,16-17,19-20H,10H2,1-3H3/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOSUDFCRZTZGW-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2C(CC3=CC=CC=C23)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@H]2[C@H](CC3=CC=CC=C23)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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